4-Bromo-N-isopropyl-2-nitroaniline
Description
Contextual Significance of Halogenated and N-Alkyl Nitroanilines
Halogenated nitroanilines are crucial intermediates in organic synthesis. The presence of a halogen atom, such as bromine, provides a reactive handle for a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures. Furthermore, the position of the halogen and nitro groups on the aromatic ring influences the regioselectivity of subsequent reactions.
N-alkyl nitroanilines, on the other hand, are important in modulating the electronic and physical properties of the parent nitroaniline. The alkyl group can influence the solubility, basicity, and nucleophilicity of the amino group. In the context of medicinal chemistry, N-alkylation can be a critical step in optimizing the pharmacological profile of a lead compound.
Research Rationale for Investigations into 4-Bromo-N-isopropyl-2-nitroaniline
While specific academic studies detailing the explicit research rationale for this compound are not widely available in published literature, a deductive rationale can be constructed based on the compound's structural features. The presence of a bromine atom at the 4-position, a nitro group at the 2-position, and an isopropyl group on the nitrogen atom suggests several avenues of scientific interest.
The bromo and nitro substituents make the aromatic ring electron-deficient, which can be exploited in nucleophilic aromatic substitution reactions. The isopropyl group, a bulky alkyl substituent, can impart specific steric hindrance that may influence the selectivity of reactions at the amino group or on the aromatic ring. Furthermore, the combination of these functional groups could lead to novel chromophoric or fluorophoric properties. In the context of materials science, such compounds could be investigated for their potential in creating new dyes or nonlinear optical materials. From a medicinal chemistry perspective, the molecule could serve as a scaffold for the synthesis of new bioactive compounds, with the various functional groups allowing for systematic modification to probe structure-activity relationships.
Scope and Objectives of Academic Inquiry on this compound
The primary objectives of academic inquiry into this compound would likely encompass the following areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to the compound and thoroughly characterizing its physical and spectroscopic properties.
Reactivity Studies: Investigating the reactivity of the compound in various organic transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the nitro and amino groups.
Physicochemical Properties: Studying the electronic and photophysical properties of the molecule to assess its potential for applications in materials science.
Biological Screening: As a substituted nitroaniline, it could be screened for a range of biological activities, including as an intermediate for potential new therapeutic agents.
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.
| Property | Value |
| Molecular Formula | C₉H₁₁BrN₂O₂ |
| Molecular Weight | 259.10 g/mol |
| IUPAC Name | This compound |
| CAS Number | 683274-50-2 |
| Appearance | Likely a crystalline solid |
| XLogP3 | 3.9 |
Data sourced from PubChem. nih.gov
Synthesis of this compound
A common precursor is 4-bromo-2-nitroaniline (B116644). This intermediate can be synthesized through several reported methods, including:
Bromination of 2-nitroaniline (B44862): This involves the direct bromination of 2-nitroaniline, often using a brominating agent in a suitable solvent.
Nitration of 4-bromoaniline (B143363) followed by separation of isomers: This route can also yield the desired precursor, though it may require careful purification to isolate the correct isomer.
From 4-bromoacetanilide: This multi-step process involves the nitration of 4-bromoacetanilide followed by hydrolysis of the acetamido group to the amine.
Once 4-bromo-2-nitroaniline is obtained, the final step would be the N-isopropylation of the amino group. This can typically be achieved through a nucleophilic substitution reaction with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base to neutralize the hydrogen halide byproduct. The reaction conditions, such as solvent, temperature, and choice of base, would need to be optimized to achieve a good yield and minimize side reactions.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZASAQBZATLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374805 | |
| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-50-2 | |
| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for 4 Bromo N Isopropyl 2 Nitroaniline
Strategic Approaches to Aryl Halogenation and Nitro Group Introduction
The construction of the 4-bromo-2-nitroaniline (B116644) core of the target molecule can be approached from two retrosynthetic directions: brominating an ortho-nitroaniline derivative or nitrating a para-bromoaniline derivative. Both strategies have been effectively utilized in organic synthesis.
Bromination of Ortho-Nitroaniline Derivatives
This approach commences with a precursor already containing the nitro group at the 2-position and the N-isopropyl group, namely N-isopropyl-2-nitroaniline. bldpharm.com The subsequent step is an electrophilic aromatic substitution to introduce a bromine atom. The amino group (-NHR) is a strong activating group and an ortho-, para-director, while the nitro group (-NO2) is a strong deactivating group and a meta-director. In N-isopropyl-2-nitroaniline, the position para to the activating amino group (C4) is the most favorable site for electrophilic bromination.
This strategy is often preferred due to the directing effects of the substituents, which favor the formation of the desired 4-bromo isomer. The synthesis of the starting material, 2-nitroaniline (B44862), is a well-established industrial process, and its subsequent N-alkylation can provide the necessary precursor. guidechem.com
Nitration of Para-Bromoaniline Derivatives
An alternative pathway involves the nitration of a para-bromoaniline derivative, such as 4-bromo-N-isopropylaniline. scbt.comuni.lu In this scenario, the bromine atom and the N-isopropylamino group are already in place. The subsequent nitration reaction introduces the nitro group. The N-isopropylamino group is a powerful ortho-, para-director. Since the para position is blocked by the bromine atom, the incoming electrophile (the nitronium ion, NO2+) is directed to the ortho position (C2).
A common method for the nitration of activated aromatic rings involves protecting the amine to prevent its protonation by the strong acidic medium, which would render it a deactivating meta-director. wikipedia.org For instance, 4-bromoaniline (B143363) can be acetylated to 4-bromoacetanilide, which is then nitrated. The acetyl protecting group can be subsequently removed via hydrolysis to yield 4-bromo-2-nitroaniline. prepchem.com This intermediate would then require N-alkylation to yield the final product. Studies on the nitration of related compounds like 4-isopropylanisole (B1583350) and 4-isopropyltoluene have shown that ipso-attack (attack at the position already substituted) can occur, sometimes leading to dealkylation. rsc.org
| Route | Starting Material | Key Transformation | Primary Intermediate |
| A | N-isopropyl-2-nitroaniline | Electrophilic Bromination | - |
| B | 4-bromo-N-isopropylaniline | Electrophilic Nitration | - |
| C | 4-bromoaniline | Acylation, Nitration, Hydrolysis | 4-bromo-2-nitroaniline |
Evaluation of Brominating Reagents and Conditions
The choice of brominating agent is critical for achieving high yield and selectivity in the synthesis of 4-bromo-2-nitroaniline derivatives. Several reagents and systems have been developed for the bromination of activated aromatic rings like anilines.
Hydrobromic Acid/Hydrogen Peroxide Systems
A widely used and environmentally conscious method for bromination involves the in situ generation of bromine (Br2) from a bromide source and an oxidant. The combination of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) is an effective system for this purpose. researchgate.netrsc.org This method avoids the direct handling of hazardous liquid bromine. The reaction proceeds via the oxidation of bromide ions by hydrogen peroxide to generate the electrophilic bromine species that then attacks the aromatic ring.
This system has been successfully applied to the bromination of various anilines. researchgate.netresearchgate.net For instance, 2-nitroaniline can be brominated using a potassium bromide solution in the presence of sulfuric acid and sodium chlorate (B79027) as the oxidant to yield 4-bromo-2-nitroaniline. guidechem.com Another patent describes a similar process using hydrobromic acid derived from industrial waste streams, highlighting the economic and environmental advantages. google.com The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated byproducts. google.comgoogle.com
N-Bromosuccinimide (NBS) Applications
N-Bromosuccinimide (NBS) is a versatile and convenient solid reagent for electrophilic and radical bromination. wikipedia.orgorganic-chemistry.org It serves as a source of electrophilic bromine and is often preferred over liquid bromine for its ease of handling. masterorganicchemistry.com NBS can be used for the bromination of activated aromatic rings, including anilines and their derivatives. google.com
The reaction with NBS is typically carried out in a suitable solvent, and it can be initiated by light or a radical initiator for allylic or benzylic brominations, or proceed via an electrophilic pathway for aromatic substrates. wikipedia.orglibretexts.org For activated systems like anilines, the reaction can proceed under mild conditions. google.com The use of NBS in an aqueous medium has been explored as a "green" approach to bromination. researchgate.net While NBS is effective, its cost and the generation of succinimide (B58015) as a byproduct are considerations for large-scale industrial production. guidechem.com
| Reagent System | Bromine Source | Oxidant/Activator | Key Advantages | Considerations |
| HBr/H₂O₂ | Hydrobromic Acid (HBr) | Hydrogen Peroxide (H₂O₂) | In situ Br₂ generation, greener process researchgate.net | Potential for over-bromination, requires careful control of stoichiometry and conditions guidechem.com |
| NBS | N-Bromosuccinimide | Acid catalysis or radical initiator wikipedia.orgsioc-journal.cn | Solid reagent, easy to handle, high selectivity masterorganicchemistry.comgoogle.com | Higher cost, byproduct formation guidechem.com |
N-Alkylation Strategies for Isopropyl Group Incorporation
The final step in synthesizing 4-Bromo-N-isopropyl-2-nitroaniline, if not starting from an already N-alkylated precursor, is the introduction of the isopropyl group onto the nitrogen atom of 4-bromo-2-nitroaniline. This transformation is a nucleophilic substitution reaction where the amine acts as the nucleophile.
The most common method for N-alkylation involves reacting the amine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. ncert.nic.in The reaction is typically carried out in a suitable polar aprotic solvent.
It is important to control the reaction conditions to prevent over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. ncert.nic.in The reactivity of the amine is reduced by the presence of the electron-withdrawing nitro group on the ring, which may necessitate more forcing conditions (e.g., higher temperatures) for the alkylation to proceed efficiently.
Direct N-Alkylation of 4-Bromo-2-nitroaniline Precursors
The principal and most direct method for synthesizing this compound involves the N-alkylation of the precursor, 4-bromo-2-nitroaniline. nih.gov This reaction entails the introduction of an isopropyl group onto the nitrogen atom of the aniline (B41778) moiety. The general transformation involves reacting 4-bromo-2-nitroaniline with an isopropylating agent, such as isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to facilitate the attack on the alkylating agent.
The reaction is a nucleophilic substitution where the amino group of the 4-bromo-2-nitroaniline acts as the nucleophile. The presence of the nitro group, which is strongly electron-withdrawing, reduces the nucleophilicity of the amino group, making the reaction conditions a critical factor for achieving a high yield.
Optimization of Alkylation Reagents and Reaction Environments
The successful synthesis of this compound via N-alkylation is highly dependent on the careful optimization of reagents and the reaction environment. Key parameters that are typically screened include the choice of base, solvent, temperature, and the nature of the alkylating agent's leaving group. researchgate.netnih.gov
Alkylation Reagents: The choice of the alkylating agent is significant. While isopropyl chloride is economical, isopropyl bromide and iodide are more reactive due to the better leaving group ability of bromide and iodide ions. nih.gov Using a more reactive alkylating agent like 4-(iodomethyl)pyrimidine has been shown in similar systems to provide better yields compared to chloro- or bromomethyl equivalents. nih.gov
Reaction Environment: The selection of a suitable base and solvent system is critical for maximizing the reaction yield. A variety of organic and inorganic bases may be employed. Studies on analogous alkylation reactions have shown that strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF) often being preferred. researchgate.netresearchgate.net Temperature control is another vital parameter; for instance, lowering the reaction temperature to 0 °C has been found to significantly increase the yield to as high as 94% in some optimized alkylation processes. researchgate.net
| Parameter | Condition | Impact on Reaction | Source |
|---|---|---|---|
| Base | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Identified as an optimal base in similar alkylation studies, providing significantly higher yields compared to other organic or inorganic bases. | researchgate.net |
| Solvent | Acetonitrile (MeCN) or Tetrahydrofuran (THF) | Polar aprotic solvents are often effective for this type of substitution reaction. | researchgate.netresearchgate.net |
| Temperature | 0 °C | Lowering the temperature can substantially improve the yield of the desired alkylated product. | researchgate.net |
| Alkylating Agent | Isopropyl Iodide | Iodide is a superior leaving group compared to bromide or chloride, leading to higher reaction rates and yields. | nih.gov |
Multi-Step Synthesis Protocols and Yield Optimization
In some instances, the target compound or its immediate precursors are prepared via a multi-step synthesis protocol, especially when the starting materials are more readily available or when specific regioselectivity is required. libretexts.orgprepchem.com For example, a route could begin with a more accessible starting material like aniline, followed by a sequence of reactions such as acetylation, bromination, nitration, and finally, N-alkylation and deacetylation. sci-hub.st
A plausible multi-step synthesis for this compound could involve:
Acetylation of Aniline: Protecting the amino group of aniline by converting it to acetanilide.
Bromination: Electrophilic aromatic substitution to introduce a bromine atom at the para position of the acetanilide.
Nitration: Introduction of a nitro group ortho to the amino group. The directing effects of the substituents guide the position of the incoming nitro group. libretexts.org
Hydrolysis: Removal of the acetyl protecting group to yield 4-bromo-2-nitroaniline. prepchem.com
N-isopropylation: The final step would be the alkylation of 4-bromo-2-nitroaniline as described previously.
Yield optimization in such a multi-step process involves maximizing the efficiency of each individual step. This includes purifying intermediates at each stage and carefully controlling reaction conditions to minimize the formation of byproducts. libretexts.orgprepchem.com
Advanced Synthetic Techniques and Process Intensification
Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency, safety, and environmental footprint.
Continuous Flow Reaction and Separation Technologies for Brominated Nitroanilines
Continuous flow chemistry offers significant advantages for the synthesis of brominated nitroanilines, particularly concerning safety and scalability. scihorizon.com Reactions involving potentially hazardous reagents or thermally unstable intermediates can be managed more safely in continuous flow reactors due to the small reaction volumes and superior heat and mass transfer. scihorizon.comcphi-online.com For instance, the nitration of aromatic compounds, a key step in producing the precursor, can be performed safely and efficiently using flow platforms. nih.govresearchgate.net Similarly, the reduction of nitroarenes to form anilines has been successfully demonstrated in continuous flow systems, highlighting the technology's applicability to this class of compounds. scihorizon.com A general procedure in a flow system involves pumping solutions of the reagents through a microreactor at a controlled rate and temperature. beilstein-journals.org This technology enables safer handling of reagents and can lead to higher yields and purity compared to traditional batch synthesis. scihorizon.combeilstein-journals.org
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the synthesis of chemical intermediates like this compound to reduce environmental impact and enhance safety. sci-hub.st This involves using less hazardous starting materials, reducing waste, and employing catalytic rather than stoichiometric reagents.
One key area of application is in the bromination step. Traditional methods often use elemental bromine, which is hazardous and has low atom economy. guidechem.com Greener alternatives involve the in-situ generation of bromine from safer, more stable sources like a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium. researchgate.net This approach avoids the handling of liquid bromine and can be performed in water, a green solvent. researchgate.net Furthermore, developing synthetic routes that are mild, simple in operation, and reduce the production costs and environmental issues associated with traditional nitration reactions is a key goal. patsnap.com The use of recyclable catalysts and solvent-free reaction conditions are other green chemistry strategies that can be applied to the synthesis of brominated nitroanilines. sci-hub.stresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Bromo N Isopropyl 2 Nitroaniline
Transformations Involving the Nitro Group
The nitro group is a key reactive center in 4-Bromo-N-isopropyl-2-nitroaniline, susceptible to reduction and capable of influencing photoinduced reactions.
Reductions to Amino Functionality: Catalytic and Stoichiometric Methods
The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitroaromatic compounds, yielding the corresponding phenylenediamine derivative. This conversion can be achieved through various catalytic and stoichiometric methods.
Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is carried out under a hydrogen atmosphere, often with a solvent such as ethanol (B145695) or ethyl acetate. The general scheme for this transformation is as follows:
General Reaction Scheme for Catalytic Hydrogenation
While specific studies on this compound are not extensively documented in publicly available literature, the reduction of similar substituted nitroanilines is well-established. For instance, the catalytic hydrogenation of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) has been studied in various solvent systems, with the reaction rate being influenced by the choice of catalyst and solvent polarity. dntb.gov.ua
Stoichiometric Reductions: These methods employ reducing agents in stoichiometric amounts. A common and effective reagent for the reduction of nitroarenes is tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. The reaction proceeds through the transfer of electrons from the Sn(II) species to the nitro group. Other metals, such as iron (Fe) and zinc (Zn) in acidic media, can also be used.
| Reductant | Typical Conditions | Product |
| H₂/Pd-C | Ethanol, Room Temperature, 1-4 atm H₂ | 4-Bromo-N¹-isopropylbenzene-1,2-diamine |
| SnCl₂·2H₂O | Ethanol, Reflux | 4-Bromo-N¹-isopropylbenzene-1,2-diamine |
| Fe/HCl | Water/Ethanol, Reflux | 4-Bromo-N¹-isopropylbenzene-1,2-diamine |
| Table 1: Common methods for the reduction of the nitro group in compounds analogous to this compound. |
Photoinduced Oxidations via Nitroarene Activation
The photochemistry of nitroaromatic compounds can lead to oxidative reactions. Upon absorption of UV light, nitroarenes can be excited to a triplet state, which can then act as an oxidant. acs.org These excited species are capable of abstracting hydrogen atoms from suitable donors, leading to the oxidation of the donor molecule. For example, photoexcited nitroarenes can oxidize alcohols to ketones and imines. acs.org
Mechanistic Pathways of Nitro Group Reactivity
The reduction of a nitro group to an amine is a complex process that involves a series of intermediates. The generally accepted Haber-Lukashevich mechanism describes the stepwise reduction, which proceeds through nitroso and hydroxylamino intermediates.
Mechanism of Catalytic Hydrogenation: In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst. Both hydrogen and the nitroarene are adsorbed onto the catalyst surface. The step-wise addition of hydrogen atoms to the nitro group leads to the formation of the corresponding nitrosobenzene, followed by the N-phenylhydroxylamine, and finally the aniline (B41778).
Reactions at the Aryl Halide Position
The bromine atom at the C4 position of this compound is a versatile handle for introducing molecular diversity through substitution and cross-coupling reactions. The presence of the electron-withdrawing nitro group at the ortho position activates the aryl halide towards nucleophilic attack.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for aryl halides activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nitro group at the C2 position of this compound strongly activates the C4 position (para to the nitro group) for nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles.
The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The attack of the nucleophile on the carbon atom bearing the bromine leads to the formation of this intermediate, where the negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This stabilization is crucial for the reaction to proceed. Subsequent elimination of the bromide ion restores the aromaticity of the ring.
Common nucleophiles used in SNAᵣ reactions include alkoxides, phenoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 4-methoxy-N-isopropyl-2-nitroaniline. Similarly, reaction with an amine, such as piperidine, would result in the formation of N-isopropyl-4-(piperidin-1-yl)-2-nitroaniline. The reactivity in SNAᵣ reactions is often enhanced in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). In some cases, reactions with amines have been observed to lead to unexpected rearrangements, such as nitro-group migration, although this is more commonly reported for pyridine (B92270) systems. clockss.org
| Nucleophile | Product |
| Sodium Methoxide (NaOCH₃) | 4-Methoxy-N-isopropyl-2-nitroaniline |
| Sodium Thiophenolate (NaSPh) | N-Isopropyl-2-nitro-4-(phenylthio)aniline |
| Piperidine | N-Isopropyl-2-nitro-4-(piperidin-1-yl)aniline |
| Aniline | N-Isopropyl-2-nitro-N',4-diphenyl-1,2-diamine |
| Table 2: Representative nucleophilic aromatic substitution reactions at the C4 position. |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology allows for the formation of a new carbon-carbon bond at the C4 position. For example, reacting this compound with phenylboronic acid would yield 4-phenyl-N-isopropyl-2-nitroaniline. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. Studies on similar substrates, such as 4-bromo-2-methylaniline, have shown successful Suzuki coupling with various arylboronic acids. mdpi.comnih.gov The reaction is generally tolerant of a wide range of functional groups.
| Boronic Acid/Ester | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-Isopropyl-2-nitro-[1,1'-biphenyl]-4-amine |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | N-Isopropyl-2-nitro-4-(thiophen-2-yl)aniline |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4'-Methoxy-N-isopropyl-2'-nitro-[1,1'-biphenyl]-4-amine |
| Table 3: Illustrative Suzuki-Miyaura cross-coupling reactions. |
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the reaction of an aryl halide with an amine to form a new arylamine. While the starting material already contains an amino group, this reaction could be used to introduce a second, different amino group at the C4 position. For instance, reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base (e.g., sodium tert-butoxide) would lead to the corresponding N,N'-disubstituted 2-nitro-1,4-phenylenediamine.
Suzuki Cross-Coupling Engagements with Related Systems
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides, catalyzed by a palladium complex. wikipedia.org This reaction is widely used in the synthesis of various organic compounds, including those with applications in pharmaceuticals and fine chemicals. nih.gov
In systems related to this compound, such as other ortho-bromoanilines, the Suzuki-Miyaura coupling has been successfully employed. For instance, a study demonstrated an efficient Suzuki-Miyaura reaction on unprotected ortho-bromoanilines, which showed compatibility with a variety of boronic esters and was even demonstrated on a gram scale. nih.govrsc.org The reaction tolerates a range of functional groups on the boronic ester, including aryl, alkenyl, and heteroaromatic motifs. nih.gov Notably, substrates containing nitro groups have been successfully coupled, with the product sometimes precipitating out of the solution, simplifying purification. nih.gov
The general mechanism of the Suzuki reaction involves three main steps: wikipedia.orgnih.gov
Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (in this case, the bromo-nitroaniline derivative) to form a palladium(II) species. nih.gov
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. nih.gov
Research on the Suzuki reaction of 2,6-dibromo-4-nitroaniline (B165464) with aryl boronic acids has shown that these reactions can proceed with high yields in the presence of a palladium catalyst, even without a ligand. researchgate.net Both electron-rich and electron-deficient aryl boronic acids demonstrated high reactivity. researchgate.net
Table 1: Examples of Suzuki Cross-Coupling Reactions with Related Bromoanilines
| Bromoaniline Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |
| ortho-Bromoanilines | Various boronic esters | Pd(dppf)Cl₂ / K₂CO₃ | Diversified glucocorticoid receptor modulators | Good to excellent | nih.gov |
| 2,6-Dibromo-4-nitroaniline | Aryl boronic acids | Pd(OAc)₂ | 2,6-Bisaryl-4-nitroanilines | High | researchgate.net |
| 1-Bromo-3-(methylsulfonyl)benzene | 3-Pyridylborane | Not specified | Intermediate for CNS agent | 92.5% | wikipedia.org |
This table presents data from studies on related bromoaniline systems to illustrate the potential applications of Suzuki coupling.
Buchwald-Hartwig Amination Strategies with Related Nitroanilines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgyoutube.com This reaction is of significant importance in organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgnumberanalytics.com
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following steps: wikipedia.orgnumberanalytics.comlibretexts.org
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition with the aryl halide. numberanalytics.com
Amine Coordination and Deprotonation: An amine coordinates to the resulting palladium(II) complex, followed by deprotonation with a base. youtube.com
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the palladium(0) catalyst. numberanalytics.comyoutube.com
In the context of nitroanilines, the Buchwald-Hartwig amination has been successfully applied. For instance, Pd-catalyzed aminations on 2-bromo- and 4-bromo-13α-estrone derivatives with nitroanilines proceeded with high yields. beilstein-journals.org The position of the nitro group on the aniline did not significantly affect the outcome of the coupling. beilstein-journals.org However, it's important to note that certain functional groups, like nitro groups, can be incompatible with strong bases such as KOtBu, which are often used in these reactions. libretexts.org Weaker bases like K₂CO₃ can be used, but may result in lower reaction rates. libretexts.org
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. libretexts.org Different generations of phosphine (B1218219) ligands have been developed to improve the efficiency and scope of the reaction. wikipedia.org For example, bidentate phosphine ligands like BINAP and DPPF were a significant advancement, allowing for the efficient coupling of primary amines. wikipedia.org More recently, sterically hindered monophosphine ligands have proven to be highly effective. nih.gov
Table 2: Buchwald-Hartwig Amination with Related Systems
| Aryl Halide | Amine | Catalyst System | Product | Yield | Reference |
| 2-Bromo-13α-estrone | Nitroanilines | Pd(OAc)₂ / X-Phos / KOt-Bu | 2-[(Nitro)phenyl]amino-13α-estrone | High | beilstein-journals.org |
| 4-Bromo-13α-estrone | Nitroanilines | Pd(OAc)₂ / X-Phos / KOt-Bu | 4-[(Nitro)phenyl]amino-13α-estrone | High | beilstein-journals.org |
| Aryl Halides | Primary or Secondary Amines | Palladium Complex / Phosphine Ligand / Base | Aryl Amines | Generally Good to Excellent | organic-chemistry.org |
This table provides examples of Buchwald-Hartwig amination reactions involving related substrates to highlight the synthetic utility of this method.
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound is a key site for further chemical modification.
N-Alkylation and Acylation Reactions for Derivative Synthesis
N-alkylation and N-acylation of the secondary amine offer straightforward routes to a variety of derivatives. N-alkylation introduces an additional alkyl group onto the nitrogen atom, while N-acylation introduces an acyl group. These reactions are fundamental in organic synthesis for building more complex molecular architectures.
N-alkylation of amines can be achieved using various methods, including the use of alkyl halides. acs.org Another approach is the reductive amination of alcohols, where glycerol (B35011) has been used as a sustainable hydrogen source. ionike.com Catalytic systems, often employing transition metals like iridium or ruthenium, can facilitate the N-alkylation of anilines with alcohols. acs.orgnih.gov For instance, N-alkylation of 2-nitroaniline (B44862) with benzyl (B1604629) alcohol has been achieved with a 64% catalytic yield using an NHC-Ir(III) complex. acs.orgnih.gov
N-acylation can be readily accomplished using acylating agents such as acid chlorides or anhydrides. For example, the synthesis of 4-bromo-2-nitroaniline (B116644) can involve the acetylation of 4-bromoaniline (B143363) with acetic anhydride, followed by nitration and subsequent hydrolysis of the acetanilide. prepchem.comchegg.com
Participation in Cyclization Reactions to Form Heterocycles
The presence of the amino and nitro groups on the same aromatic ring in this compound and related compounds opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. For example, the reduction of the nitro group to an amino group would generate a substituted o-phenylenediamine (B120857) derivative. These diamines are versatile precursors for the synthesis of various heterocycles, such as benzimidazoles.
Regioselectivity in Chemical Transformations
Regioselectivity refers to the preference for a chemical reaction to occur at one position of a molecule over other possible positions. wikipedia.orgnumberanalytics.com In the context of this compound, the directing effects of the bromo, nitro, and N-isopropylamino substituents govern the regioselectivity of further reactions on the aromatic ring, such as electrophilic aromatic substitution.
The N-isopropylamino group is an activating, ortho-, para-directing group. The nitro group is a deactivating, meta-directing group. libretexts.org The bromo substituent is a deactivating, ortho-, para-directing group. The interplay of these electronic effects determines the position of incoming electrophiles. For instance, in electrophilic aromatic substitution reactions, the position of substitution will be influenced by the combined directing effects of these groups. numberanalytics.com
Regioselectivity is also a key consideration in cross-coupling reactions. For example, in a molecule with multiple halide substituents, it is sometimes possible to achieve selective reaction at one position over another. acs.org
Detailed Mechanistic Studies of Key Reactions
Understanding the reaction mechanisms of key transformations like the Suzuki and Buchwald-Hartwig reactions is crucial for optimizing reaction conditions and expanding their scope.
Suzuki Cross-Coupling: The mechanism is generally accepted to proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the finer details of the catalytic cycle and identifying the rate-determining step. nih.gov
Buchwald-Hartwig Amination: The mechanism of this reaction has also been extensively studied. wikipedia.orgorganic-chemistry.org The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. wikipedia.org This is followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond. wikipedia.orglibretexts.org An unproductive side reaction that can occur is β-hydride elimination. wikipedia.org Kinetic analyses have been used to gain a deeper understanding of the reaction and to guide the rational design of more effective ligands. organic-chemistry.org
Spectroscopic Monitoring of Reaction Intermediates
The direct observation and characterization of transient species are crucial for substantiating proposed reaction mechanisms. Spectroscopic techniques are powerful tools for monitoring the formation and decay of reaction intermediates in real-time. In the context of nitroaromatic compounds, techniques such as UV-Vis, NMR, and EPR spectroscopy are often employed.
While specific studies on the spectroscopic monitoring of reaction intermediates for this compound are not extensively documented in publicly available literature, general principles from related nitroaniline compounds can be extrapolated. For instance, in reactions involving the reduction of the nitro group, UV-Vis spectroscopy can be used to track the disappearance of the starting material and the appearance of intermediates like nitroso and hydroxylamino species, which have distinct absorption maxima.
Table 1: Hypothetical UV-Vis Absorption Maxima for Intermediates in the Reduction of this compound
| Compound/Intermediate | Functional Groups | Expected λmax (nm) |
| This compound | -NO2, -Br, -NH(iPr) | ~380-410 |
| 4-Bromo-N-isopropyl-2-nitrosoaniline | -NO, -Br, -NH(iPr) | ~680-750 |
| N-(4-Bromo-2-aminophenyl)hydroxylamine | -NHOH, -Br, -NH(iPr) | ~270-300 |
| 4-Bromo-N1-isopropylbenzene-1,2-diamine | -NH2, -Br, -NH(iPr) | ~240, 290 |
Note: These are estimated values based on known spectroscopic data for similar aromatic compounds and serve as a guide for potential experimental monitoring.
NMR spectroscopy, particularly 1H and 13C NMR, can provide detailed structural information about more stable intermediates or final products. Changes in chemical shifts of the aromatic protons and the isopropyl group can indicate alterations in the electronic environment of the molecule as the reaction progresses.
Isotopic Labeling Experiments for Pathway Elucidation
Isotopic labeling is a definitive method for tracing the fate of atoms throughout a chemical reaction, thereby elucidating the reaction pathway. By replacing an atom with one of its heavier, stable isotopes (e.g., 13C, 15N, or 18O), researchers can follow the labeled atom's position in the products using techniques like mass spectrometry or NMR spectroscopy.
For this compound, isotopic labeling could be instrumental in clarifying various mechanistic questions. For example, in reactions involving the reduction of the nitro group, labeling the oxygen atoms of the nitro group with 18O could confirm whether the oxygen atoms are removed via a direct deoxygenation pathway or through the formation and subsequent dehydration of hydroxylamino intermediates.
Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound
| Labeled Atom | Position in Reactant | Mechanistic Question to Address | Analytical Technique |
| 15N | Nitro group | Pathway of nitrogen in reduction or substitution reactions. | 15N NMR, Mass Spectrometry |
| 18O | Nitro group | Mechanism of deoxygenation during reduction. | Mass Spectrometry |
| 13C | Isopropyl group | Stability and rearrangement of the alkyl group under reaction conditions. | 13C NMR, Mass Spectrometry |
| 2H (D) | Aromatic ring | Kinetic isotope effects to determine rate-determining steps in substitution reactions. | Kinetic studies, Mass Spectrometry |
Such experiments, while synthetically challenging, provide unambiguous evidence to support or refute proposed reaction mechanisms.
Radical Intermediates and Electron Transfer Processes
Many reactions involving nitroaromatic compounds proceed through radical intermediates, often initiated by single electron transfer (SET) processes. The strong electron-withdrawing nature of the nitro group makes nitroaromatic compounds susceptible to reduction, leading to the formation of radical anions.
The initial step in many reductions of this compound is likely the transfer of an electron to the molecule to form a radical anion. This species can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. The hyperfine coupling constants observed in the EPR spectrum can provide information about the distribution of the unpaired electron density within the molecule.
Pathways Involving Radical Anions:
Formation of the Radical Anion: Ar-NO₂ + e⁻ → [Ar-NO₂]⁻•
Protonation and Further Reduction: The radical anion can be protonated, followed by further electron and proton transfers to yield the corresponding amine.
Fragmentation: In some cases, the radical anion can undergo fragmentation. For instance, in nucleophilic aromatic substitution reactions, the radical anion of a halo-substituted nitroaromatic can lose the halide ion to form a phenyl radical, which then propagates a radical chain reaction. For this compound, this could lead to debromination.
The stability and subsequent reactivity of the radical anion are influenced by the solvent, the presence of proton donors, and the other substituents on the aromatic ring. The N-isopropyl group and the bromine atom will modulate the electron density and the spin distribution in the radical anion, thereby affecting its chemical behavior.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Bromo-N-isopropyl-2-nitroaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would facilitate a complete assignment of its proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the secondary amine, and the protons of the isopropyl group. The electron-withdrawing nature of the nitro (NO₂) group and the bromine (Br) atom, along with the electron-donating effect of the isopropylamino group, will significantly influence the chemical shifts of the aromatic protons.
The aromatic region is expected to show three distinct proton signals. The proton at the C3 position, being ortho to the strongly electron-withdrawing nitro group, would be the most deshielded, appearing at the lowest field. The proton at the C5 position, situated between the bromine and the isopropylamino group, would be influenced by both, while the proton at the C6 position, ortho to the isopropylamino group, would be the most shielded among the aromatic protons.
The isopropyl group will present as two separate signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The spin-spin coupling between the methine proton and the methyl protons will follow the n+1 rule, resulting in the characteristic septet and doublet patterns, respectively. The N-H proton of the secondary amine is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (C3) | 8.0 - 8.2 | d | ~2.5 (⁴J) |
| Aromatic H (C5) | 7.4 - 7.6 | dd | ~8.5 (³J), ~2.5 (⁴J) |
| Aromatic H (C6) | 6.8 - 7.0 | d | ~8.5 (³J) |
| N-H | 5.0 - 6.0 | br s | - |
| Isopropyl -CH | 3.8 - 4.2 | sept | ~6.5 |
| Isopropyl -CH₃ | 1.2 - 1.4 | d | ~6.5 |
Note: The predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum is expected to display nine distinct signals, corresponding to the six aromatic carbons and the three carbons of the isopropyl group. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.
The carbon atom attached to the nitro group (C2) and the carbon atom attached to the isopropylamino group (C1) will be significantly influenced by these substituents, appearing at characteristic chemical shifts. The carbon atom bonded to the bromine atom (C4) will also have a distinct chemical shift. The remaining aromatic carbons (C3, C5, C6) will resonate at positions determined by the combined electronic effects of the substituents on the ring. The carbons of the isopropyl group, the methine (-CH) and the two equivalent methyl (-CH₃) carbons, will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-N) | 145 - 150 |
| C2 (C-NO₂) | 135 - 140 |
| C3 | 125 - 130 |
| C4 (C-Br) | 110 - 115 |
| C5 | 120 - 125 |
| C6 | 115 - 120 |
| Isopropyl -CH | 45 - 50 |
| Isopropyl -CH₃ | 20 - 25 |
Note: The predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.
To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on adjacent carbons (H5 and H6) and between the isopropyl methine proton and the methyl protons.
A Heteronuclear Single Quantum Coherence (HSQC) experiment would establish the one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the aromatic proton signals can be directly correlated to their corresponding carbon signals in the aromatic region, and the isopropyl proton signals to their respective carbon signals in the aliphatic region.
Further confirmation of the structure can be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals long-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups. For example, correlations would be expected between the N-H proton and the C1, C6, and isopropyl methine carbons, and between the aromatic protons and the neighboring carbon atoms.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the functional groups present in a molecule. By analyzing the absorption or scattering of light at specific frequencies corresponding to molecular vibrations, these methods allow for the identification of key structural features.
The IR and Raman spectra of this compound would exhibit characteristic vibrational bands corresponding to its various functional groups. The N-H stretching vibration of the secondary amine is expected to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group will appear just below 3000 cm⁻¹.
The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region. The C-Br stretching vibration will appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | 3300 - 3500 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong | Strong |
| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| Symmetric NO₂ Stretch | 1300 - 1370 | Strong | Strong |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
| C-Br Stretch | 500 - 650 | Strong | Strong |
Note: The predicted frequencies and intensities are based on general spectroscopic principles.
The substitution pattern on the benzene (B151609) ring will give rise to specific out-of-plane C-H bending vibrations (wagging) in the 680-900 cm⁻¹ region of the IR spectrum, which can be diagnostic of the 1,2,4-trisubstitution pattern. The presence of both electron-donating (-NH-isopropyl) and electron-withdrawing (-NO₂, -Br) groups will influence the electronic distribution within the aromatic ring, which can subtly affect the positions and intensities of the aromatic C=C stretching bands.
In Raman spectroscopy, the symmetric vibrations of the nitro group and the aromatic ring are often more intense compared to their IR counterparts. This complementarity is crucial for a thorough vibrational analysis. For instance, the symmetric stretch of the nitro group is typically a strong and easily identifiable band in the Raman spectrum, providing a clear signature for this functional group. The C-Br stretch is also expected to be a strong band in the Raman spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for establishing the elemental composition of a compound with high accuracy and confidence. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, with the molecular formula C₉H₁₁BrN₂O₂, HRMS provides an experimentally determined exact mass that can be compared against the theoretically calculated value.
The calculated monoisotopic mass of this compound is 258.00039 Da. nih.gov An experimental measurement via HRMS that yields a value closely matching this theoretical mass confirms the elemental composition of the synthesized compound, ruling out other potential structures with the same nominal mass.
Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₁BrN₂O₂ |
| Calculated Monoisotopic Mass | 258.00039 Da nih.gov |
| Nominal Mass | 258 Da |
In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of this compound is influenced by its key structural features: the bromo-substituted nitroaromatic ring and the N-isopropyl group.
Key fragmentation pathways for aromatic amines include the formation of a strong molecular ion (M+) peak and a common M-1 peak. miamioh.edu The presence of bromine is distinguished by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Specific fragmentations for this compound would include:
α-Cleavage: The predominant fragmentation for aliphatic amines involves the cleavage of the bond alpha to the nitrogen atom. miamioh.edu For the isopropyl group, this would result in the loss of a methyl radical (•CH₃), leading to a significant [M-15]⁺ ion.
Loss of the Isopropyl Group: Cleavage of the C-N bond can result in the loss of the entire isopropyl group, generating an [M-43]⁺ fragment corresponding to the 4-bromo-2-nitroaniline (B116644) radical cation.
Aromatic Ring Fragmentation: The aromatic portion may undergo fragmentation, such as the loss of the nitro group (•NO₂) to give an [M-46]⁺ ion. The fragmentation of related compounds like 4-bromoaniline (B143363) shows characteristic losses from the aromatic ring system. nist.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Proposed Fragment | m/z (for ⁷⁹Br) | Fragmentation Pathway |
| [M]⁺ | Molecular Ion | 258 | Ionization of the parent molecule |
| [M-15]⁺ | [M - CH₃]⁺ | 243 | α-cleavage, loss of a methyl radical from the isopropyl group |
| [M-43]⁺ | [M - C₃H₇]⁺ | 215 | Loss of the isopropyl group |
| [M-46]⁺ | [M - NO₂]⁺ | 212 | Loss of the nitro group |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. It is a standard method for purity assessment and the detection of volatile impurities in the analysis of aniline (B41778) derivatives. epa.gov
In a GC-MS analysis, the sample is first vaporized and passed through a gas chromatograph. The GC column separates the target compound from any volatile impurities based on differences in their boiling points and interactions with the stationary phase of the column. epa.gov As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS generates a mass spectrum for each component, allowing for its unambiguous identification by comparing the spectrum to that of a known standard. epa.gov
This technique is highly sensitive and selective, making it ideal for detecting trace-level impurities that may be present from the synthesis or degradation of this compound. ajrconline.org For quantitative analysis, a calibration curve is typically generated using standards of known concentration to determine the precise amount of the compound and any impurities present. The use of GC-MS is highly recommended for the absolute identification of analytes in samples. epa.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is used to probe the electronic structure of conjugated systems and can provide information on chromophores, electronic transitions, and molecular environment.
The UV-Vis spectrum of this compound is dominated by its principal chromophore: the nitroaniline system. This system consists of a benzene ring substituted with a powerful electron-donating amino group (-NHR) and a strong electron-withdrawing nitro group (-NO₂). This "push-pull" electronic arrangement creates a highly conjugated π-system, resulting in intense absorption bands in the UV-Vis region.
The observed absorptions are primarily due to π → π* and n → π* electronic transitions.
π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro group) to a π* antibonding orbital.
The specific wavelengths (λmax) and intensities of these absorptions are influenced by all substituents on the ring. The isopropyl group and the bromine atom act as auxochromes, modifying the absorption characteristics of the parent nitroaniline chromophore. Studies on related molecules like 4-nitroaniline (B120555) and 2-nitroaniline (B44862) confirm the presence of strong absorption bands related to these transitions. researchgate.netresearchgate.net The solvent environment can also cause shifts in the absorption maxima (solvatochromism).
Tautomers are structural isomers of chemical compounds that readily interconvert. For nitro-substituted anilines, the potential for tautomerism exists, for instance, through the conversion of the nitro group to its aci-nitro form. While theoretically possible, an investigation of tautomerism for this compound in solution has not been specifically reported in the reviewed literature.
UV-Vis spectroscopy is a suitable technique for such an investigation. Different tautomeric forms of a molecule would possess distinct electronic structures and, therefore, different UV-Vis absorption spectra. A study designed to detect tautomerism would involve dissolving the compound in a range of solvents with varying polarity and pH. If tautomeric forms exist in equilibrium, changing the solvent could shift the equilibrium, leading to observable changes in the UV-Vis spectrum, such as the appearance of new absorption bands or isosbestic points. Such spectral changes would need to be distinguished from simple solvatochromic effects to confirm the presence of a tautomeric equilibrium. researchgate.net
Computational Chemistry and Theoretical Investigations of 4 Bromo N Isopropyl 2 Nitroaniline
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing substituted aniline (B41778) derivatives. researchgate.netresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing nitro and amino groups, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed as it provides reliable results for molecular geometries and vibrational frequencies. scholarsresearchlibrary.comdergipark.org.tr
The selection of a basis set is also critical. Pople-style basis sets, such as 6-31G or the more extensive 6-311G, are frequently used. researchgate.netthaiscience.info The addition of polarization functions (d,p) is important for accurately describing the bonding in molecules with heteroatoms and electron delocalization, which is characteristic of 4-Bromo-N-isopropyl-2-nitroaniline. scholarsresearchlibrary.com For instance, studies on similar molecules like 2-methoxy-4-nitroaniline (B147289) have successfully used the B3LYP functional combined with the 6-311G(d,p) basis set to achieve good correlation between theoretical and experimental data. scholarsresearchlibrary.com The choice represents a compromise, providing a high level of theoretical accuracy without incurring prohibitive computational costs.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles.
Table 1: Selected Theoretical Geometrical Parameters for 2-Nitroaniline (B44862) Data sourced from a study on 2-nitroaniline and its cation. researchgate.net
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G) |
| Bond Length | C1-N1 (Å) | 1.371 |
| C2-N2 (Å) | 1.455 | |
| N1-H1 (Å) | 1.015 | |
| N2-O1 (Å) | 1.233 | |
| Bond Angle | C2-C1-N1 (°) | 125.1 |
| C1-C2-N2 (°) | 119.5 | |
| O1-N2-O2 (°) | 123.3 |
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govthaiscience.info A small gap suggests high polarizability and chemical reactivity. nih.gov
In this compound, the electron-donating N-isopropylamino group increases the energy of the HOMO, while the electron-withdrawing nitro group and bromine atom lower the energy of the LUMO. This "push-pull" electronic effect is expected to result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer from the amino group to the nitro-substituted ring.
The table below shows calculated electronic properties for p-nitroaniline and related molecules using the B3LYP/6-311G(d,p) method, which illustrates how different functional groups affect the HOMO-LUMO gap. thaiscience.info
Table 2: Calculated Quantum Chemical Parameters for Aniline Derivatives Data sourced from a comparative study of p-aminoaniline, p-nitroaniline, and p-isopropylaniline. thaiscience.info
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-nitroaniline | -6.8530 | -2.9623 | 3.8907 |
| p-isopropylaniline | -5.6980 | -1.0961 | 4.6019 |
| p-aminoaniline | -5.2518 | -0.2544 | 4.9973 |
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation and assignment of experimental spectra.
Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. dergipark.org.tr These calculations are performed on the molecule's optimized geometry. The computed shifts (for ¹H and ¹³C nuclei) are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be directly compared with experimental data. scispace.com Such predictions are invaluable for assigning signals in complex spectra and confirming the proposed molecular structure. While studies have been conducted on N-alkylanilines, specific theoretical NMR data for this compound is not documented in the reviewed literature. scispace.com
DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete electron correlation. To improve agreement with experimental data, these theoretical frequencies are commonly multiplied by a scaling factor; for the B3LYP functional, this factor is typically around 0.96-0.98. dergipark.org.tr
Comparing the simulated spectrum with experimental results allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions, such as N-H stretching, NO₂ symmetric and asymmetric stretching, and C-Br stretching. scholarsresearchlibrary.com For example, in studies of 2-nitroaniline, DFT calculations have been essential for assigning the various vibrational modes. researchgate.net
Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies for Neutral 2-Nitroaniline Data sourced from a study on the vibrational spectra of 2-nitroaniline. researchgate.net
| Assignment | Mode | Experimental FTIR (cm⁻¹) | Calculated B3LYP/6-31G** (cm⁻¹) |
| N-H asym. stretch | νas(NH₂) | 3514 | 3656 |
| N-H sym. stretch | νs(NH₂) | 3393 | 3532 |
| N-O asym. stretch | νas(NO₂) | 1578 | 1632 |
| N-O sym. stretch | νs(NO₂) | 1341 | 1374 |
| C-N stretch | ν(C-NH₂) | 1243 | 1290 |
UV-Vis Spectral Simulations and Electronic Transition Assignments
The electronic absorption properties of nitroaniline derivatives are of significant interest due to their role in understanding intramolecular charge transfer (ICT) phenomena. researchgate.netchemrxiv.org Time-dependent density functional theory (TD-DFT) is a powerful computational method used to simulate UV-Vis absorption spectra and assign the electronic transitions responsible for the observed absorption bands. researchgate.net
For molecules like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of both an electron-donating group (the N-isopropylamino group) and electron-withdrawing groups (the nitro and bromo groups) connected by a π-conjugated system (the benzene (B151609) ring) gives rise to significant charge transfer character in these electronic transitions. researchgate.net
In a study on the analogous compound 2-bromo-4-nitroaniline (B50497) (2B4NA), theoretical UV-Visible spectral analysis was computed using the TD-DFT level with the CAM-B3LYP approach. researchgate.net The calculated maximum absorption wavelength (λmax) can be correlated with experimental data to validate the computational model. The electronic transitions are typically assigned based on the molecular orbitals involved, most commonly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For many nitroaniline derivatives, the primary absorption band is attributed to the HOMO → LUMO transition, which often exhibits strong ICT from the amino group and the phenyl ring to the nitro group. chemrxiv.org
Table 1: Simulated Electronic Transition Data for an Analogous Nitroaniline Compound
| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution | Character |
| S₀ → S₁ | 380 | 0.15 | HOMO → LUMO | π → π, ICT |
| S₀ → S₂ | 310 | 0.08 | HOMO-1 → LUMO | π → π |
| S₀ → S₃ | 275 | 0.25 | HOMO → LUMO+1 | π → π* |
Note: The data in this table is representative and based on typical values for bromo-nitroaniline derivatives as specific data for this compound is not available.
Reactivity Studies using Quantum Chemical Descriptors
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Red regions: Indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack.
Blue regions: Indicate positive electrostatic potential, which is electron-deficient, and are prone to nucleophilic attack.
Green regions: Represent neutral or zero potential.
For a molecule like this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. Conversely, a positive potential is anticipated around the hydrogen atoms of the amino group. In a study on 2-bromo-4-nitroaniline, the MEP analysis visualized the chemical reactivity of the molecule in a similar manner. researchgate.net The analysis of p-nitroaniline also shows the most negative regions are located over the nitro group, while positive potentials are found near the amino group. tci-thaijo.org
Fukui Functions for Electrophilic and Nucleophilic Attack Sites
Fukui functions are a key concept in conceptual DFT that help to identify the most reactive sites in a molecule. nih.gov They describe the change in electron density at a particular point in the molecule when an electron is added or removed.
The Fukui function for electrophilic attack (f-) indicates the propensity of a site to be attacked by an electrophile. Regions with a high f- value are more likely to donate electrons.
The Fukui function for nucleophilic attack (f+) points to sites that are susceptible to attack by a nucleophile. High f+ values indicate a greater ability to accept electrons.
For nitroaromatic systems, the nitro group significantly influences the Fukui functions. nih.gov In substituted anilines, the nitrogen atom of the amino group and certain carbon atoms in the ring are often identified as sites for electrophilic attack, while the region around the nitro group is typically a site for nucleophilic attack. The analysis of these functions provides a more quantitative prediction of reactivity than MEP analysis alone. scholarsresearchlibrary.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de A key feature of NBO analysis is the examination of donor-acceptor interactions, which can be quantified using second-order perturbation theory. These interactions, also known as hyperconjugation, involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions is a measure of their strength.
In a molecule such as this compound, significant intramolecular charge transfer and hyperconjugative interactions are expected. The lone pairs on the nitrogen and oxygen atoms can act as donors, while the antibonding orbitals (π*) of the phenyl ring and the nitro group can act as acceptors. A study on 2-bromo-4-nitroaniline employed NBO analysis to investigate electron delocalization and charge transfer within the molecule. researchgate.net The analysis of these interactions is crucial for understanding the molecule's stability and electronic properties. uni-muenchen.de
Table 2: Second-Order Perturbation Analysis of Fock Matrix for Key Donor-Acceptor Interactions in an Analogous Nitroaniline Compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j) - E(i) (a.u.) | F(i, j) (a.u.) |
| LP(1) N₅ | π(C₁-C₆) | 25.8 | 0.28 | 0.082 |
| LP(1) N₅ | π(C₂-C₃) | 18.5 | 0.30 | 0.071 |
| π(C₁-C₆) | π(N₇-O₈) | 5.2 | 0.35 | 0.042 |
| LP(2) O₈ | σ(N₇-C₂) | 8.9 | 0.88 | 0.085 |
Note: The data presented is illustrative for a substituted nitroaniline and intended to demonstrate the type of information obtained from NBO analysis. Specific values for this compound are not available.
Exploration of Nonlinear Optical (NLO) Properties
Molecules with a large change in dipole moment between the ground and excited states, particularly those with strong donor and acceptor groups connected by a π-system, often exhibit significant nonlinear optical (NLO) properties. researchgate.net These properties are of great interest for applications in photonics and optoelectronics. jhuapl.edu
Calculation of Molecular Hyperpolarizabilities
The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit strong second-harmonic generation (SHG), a process where light of a certain frequency is converted to light with double that frequency.
Computational chemistry allows for the calculation of the static and dynamic hyperpolarizabilities of a molecule. For p-nitroaniline, a prototypical NLO molecule, extensive theoretical studies have been conducted to calculate its hyperpolarizability. rug.nl The presence of the bromo and N-isopropyl groups in this compound is expected to modulate the NLO properties compared to p-nitroaniline. The electron-withdrawing nature of the bromine atom and the steric and electronic effects of the isopropyl group can influence the extent of intramolecular charge transfer and thus the magnitude of the hyperpolarizability. A study on 2-bromo-4-nitroaniline has shown it to be a promising NLO material. researchgate.net
Table 3: Calculated NLO Properties for Analogous Nitroaniline Compounds
| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
| p-Nitroaniline | 6.8 | 12.5 x 10⁻²⁴ | 9.2 x 10⁻³⁰ |
| 2-Bromo-4-nitroaniline | 5.5 | 14.2 x 10⁻²⁴ | 15.8 x 10⁻³⁰ |
Note: Data is compiled from literature on analogous compounds for illustrative purposes. Specific calculated values for this compound are not available.
Design Principles for Enhanced NLO Response
The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the isopropylamino group acts as an electron donor, while the nitro group serves as a strong electron acceptor. The benzene ring provides the necessary π-bridge for intramolecular charge transfer (ICT) from the donor to the acceptor. This donor-π-acceptor (D-π-A) architecture is a cornerstone for designing molecules with significant NLO properties.
Computational studies on similar nitroaniline derivatives have established several key principles for enhancing the NLO response, which can be applied to this compound:
Strength of Donor and Acceptor Groups: The magnitude of the first hyperpolarizability (a measure of the second-order NLO response) is directly proportional to the electron-donating and -withdrawing strengths of the substituent groups. The isopropyl group, being an electron-donating group, enhances the donor strength of the amino group through inductive effects. The nitro group is a powerful electron acceptor.
π-Conjugated System: The efficiency of ICT is heavily dependent on the nature and length of the π-conjugated bridge. A more extended and efficient conjugation path generally leads to a larger NLO response.
Molecular Geometry: The planarity of the molecule plays a crucial role. A more planar structure facilitates π-electron delocalization and enhances ICT, thereby increasing the hyperpolarizability. The steric hindrance from the isopropyl group may cause a slight twist in the molecule, which could potentially impact the planarity and, consequently, the NLO response.
To quantify the NLO potential, computational methods like Density Functional Theory (DFT) are employed. Key parameters derived from these calculations include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). A high β value is indicative of a strong NLO response.
Table 1: Predicted Key Computational Parameters for NLO Response (Note: These are hypothetical values based on trends observed in similar molecules and are for illustrative purposes. Actual values would require specific DFT calculations for this compound.)
| Parameter | Predicted Value | Significance |
| Dipole Moment (μ) | High | Indicates significant charge separation in the ground state. |
| Linear Polarizability (α) | Moderate to High | Reflects the ease of distortion of the electron cloud by an external electric field. |
| First Hyperpolarizability (β) | High | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |
Reaction Pathway and Transition State Modeling
Understanding the reaction pathways and modeling the transition states are crucial for predicting the stability, reactivity, and potential synthesis routes of this compound. Theoretical chemistry provides powerful tools to investigate these aspects at a molecular level.
Transition State Theory (TST) is a fundamental concept used to calculate the rates of chemical reactions. Computational methods can be used to locate the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its kinetics.
For a molecule like this compound, several reaction pathways could be of interest for theoretical modeling:
Synthesis Reactions: Modeling the reaction pathway for the synthesis of this compound, for example, the nucleophilic aromatic substitution of a di-halogenated nitrobenzene (B124822) with isopropylamine, can provide insights into the reaction mechanism, identify potential intermediates, and predict the feasibility of the reaction under different conditions.
Decomposition Pathways: Understanding the thermal or photochemical decomposition pathways is essential for assessing the material's stability. Computational modeling can predict the most likely bond-breaking events and the resulting decomposition products.
Intermolecular Interactions: Modeling the interactions between molecules of this compound in the solid state is crucial for understanding its crystal packing and the bulk NLO properties of the material.
Table 2: Key Parameters in Reaction Pathway and Transition State Modeling (Note: These are general parameters investigated in computational reaction modeling and are not specific values for this compound.)
| Parameter | Description | Significance |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower activation energy implies a faster reaction rate. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state. | Determines the spontaneity of the reaction at the transition state. |
| Imaginary Frequency | A characteristic vibrational frequency of a transition state structure. | Confirms the identification of a true transition state on the potential energy surface. |
Synthesis and Characterization of Derivatives and Analogues of 4 Bromo N Isopropyl 2 Nitroaniline
Modification of the Bromine Substituent for Diverse Aryl Derivatives
The bromine atom on the aromatic ring serves as a versatile functional handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly diversifying the molecular structure.
Detailed Research Findings: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective for creating new carbon-carbon bonds at the site of the bromine atom. In a typical Suzuki reaction, the bromo-aniline derivative is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). mdpi.com This methodology has been successfully applied to similar bromo-aniline structures to synthesize libraries of bi-aryl compounds. The choice of the boronic acid determines the nature of the new aryl group introduced, allowing for the systematic modulation of the compound's electronic and steric properties. The reaction conditions, including the catalyst, base, and solvent, are optimized to achieve high yields and regioselectivity, preferentially substituting the more reactive aryl-bromo bond. mdpi.com
| Reactant | Arylboronic Acid | Catalyst/Base | Resulting Aryl Substituent |
|---|---|---|---|
| 4-Bromo-N-isopropyl-2-nitroaniline | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Phenyl |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Methoxyphenyl |
| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Thiophen-2-yl |
| This compound | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-(Trifluoromethyl)phenyl |
Alterations of the Nitro Group for Different Electron-Withdrawing/Donating Effects
The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the electronic character of the aromatic ring through both inductive and resonance effects. Its transformation into other functional groups is a key strategy for modulating the molecule's electronic properties.
Detailed Research Findings: The most common and impactful modification of the nitro group is its reduction to a primary amine (-NH₂). This conversion fundamentally alters the substituent's effect from strongly electron-withdrawing to strongly electron-donating. Standard laboratory procedures for this reduction include the use of metals in acidic media (e.g., SnCl₂ in ethanol) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). The resulting 4-bromo-N-isopropylbenzene-1,2-diamine derivative possesses a completely different electronic distribution, with two electron-donating amino groups influencing the aromatic system. This "push-pull" system, with both donating and withdrawing groups, makes the aromatic ring susceptible to various chemical transformations.
| Starting Substituent | Transformation | Resulting Substituent | Electronic Effect |
|---|---|---|---|
| -NO₂ (Nitro) | Reduction (e.g., SnCl₂, H₂/Pd) | -NH₂ (Amino) | Strongly Electron-Donating |
| -NO₂ (Nitro) | - | -NO₂ (Nitro) | Strongly Electron-Withdrawing |
Variation of the N-Alkyl Moiety: Impact of Steric and Electronic Factors
The N-isopropyl group contributes to the molecule's properties through both steric hindrance around the nitrogen atom and its electron-donating inductive effect. Varying this alkyl group allows for the fine-tuning of these factors.
Detailed Research Findings: Studies on related N-alkyl-2-nitroanilines have revealed that the nature of the alkyl chain can significantly influence the molecule's reactivity and fragmentation patterns under specific conditions. For instance, upon collisional activation in mass spectrometry, protonated N-alkyl-2-nitroanilines undergo unusual intramolecular oxidation of the alkyl side chain. nih.gov This process involves the transfer of oxygen atoms from the nitro group to the alkyl chain, leading to the elimination of a carboxylic acid corresponding to the alkyl group's carbon chain. nih.gov For example, N-propyl-2-nitroaniline eliminates propanoic acid, while N-ethyl-2-nitroaniline can eliminate acetic acid. nih.gov This reactivity highlights a direct interaction between the N-alkyl and ortho-nitro groups. Sterically, replacing the isopropyl group with a smaller group like methyl would reduce steric bulk around the amino group, potentially affecting intermolecular interactions and reaction kinetics. Conversely, a larger group like tert-butyl would increase steric hindrance.
| N-Alkyl Group | Relative Steric Bulk | Electronic Effect | Observed Reactivity (in MS/MS) |
|---|---|---|---|
| -CH₃ (Methyl) | Low | Electron-donating (Inductive) | - |
| -CH₂CH₃ (Ethyl) | Moderate | Electron-donating (Inductive) | Elimination of acetic acid nih.gov |
| -CH(CH₃)₂ (Isopropyl) | High | Electron-donating (Inductive) | - |
| -CH₂CH₂CH₃ (Propyl) | Moderate | Electron-donating (Inductive) | Elimination of propanoic acid nih.gov |
Synthesis of Poly-substituted Analogues
The synthesis of poly-substituted analogues involves introducing additional functional groups onto the aromatic ring of this compound. This can be achieved through further electrophilic aromatic substitution reactions, where the existing substituents direct the position of the incoming group.
Detailed Research Findings: The strong activating and ortho-, para-directing nature of the amino group, combined with the deactivating and meta-directing nature of the nitro and bromo groups, governs the regioselectivity of further substitutions. For example, additional bromination of a 2-nitroaniline (B44862) scaffold can lead to poly-halogenated products. The synthesis of 4,6-dibromo-2-nitroaniline has been reported, demonstrating that a second bromine atom can be introduced onto the ring. thieme-connect.com Applying a similar strategy to this compound, an electrophilic brominating agent (e.g., N-bromosuccinimide) would likely introduce a second bromine atom at the 6-position, directed by the powerful N-isopropylamino group, resulting in 4,6-dibromo-N-isopropyl-2-nitroaniline.
| Starting Material | Reaction | Potential Product | Structural Change |
|---|---|---|---|
| This compound | Electrophilic Bromination | 4,6-Dibromo-N-isopropyl-2-nitroaniline | Addition of a second bromine atom at the C6 position |
Structure-Property Relationship Studies in Derivative Series
Structure-property relationship (SPR) studies aim to establish a clear correlation between the specific chemical modifications made to the this compound scaffold and the resulting changes in its properties. By systematically altering each component of the molecule, researchers can tune its characteristics for specific applications.
| Structural Modification | Primary Structural Change | Predicted Impact on Property |
|---|---|---|
| Replacement of -Br with an aryl group | Extension of π-conjugation | Modulation of electronic and optical (NLO) properties |
| Reduction of -NO₂ to -NH₂ | Change from electron-withdrawing to electron-donating | Fundamental change in electronic properties; loss of push-pull character |
| Variation of N-Alkyl group | Alteration of steric bulk and inductive effect | Fine-tuning of solubility, crystal packing, and basicity |
| Addition of a second -Br atom | Increased halogenation and molecular weight | Modification of electronic properties and intermolecular interactions |
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Heterocyclic Systems
The structural features of 4-Bromo-N-isopropyl-2-nitroaniline make it a theoretically viable candidate for the synthesis of various heterocyclic compounds. The presence of an amino group, a nitro group, and a bromine atom offers multiple points for chemical modification and cyclization reactions.
Precursor for Phenazine (B1670421) Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science, including as organic semiconductors and fluorescent probes. nih.gov The synthesis of phenazine derivatives often involves the coupling of substituted anilines with nitroaromatics, followed by a reductive cyclization.
While the direct use of this compound as a precursor for phenazine derivatives is not extensively documented in the reviewed scientific literature, the general synthetic strategies for phenazines suggest its potential utility. For instance, the Buchwald-Hartwig amination is a common method for coupling anilines with aryl halides. nih.gov A general approach involves the reaction of an aniline (B41778) derivative with a 2-halonitrobenzene, followed by reduction of the nitro groups and subsequent oxidative cyclization to form the phenazine core. researchgate.net
A plausible, though not explicitly reported, synthetic route could involve the coupling of this compound with a suitable substituted o-nitroaniline. The resulting diphenylamine (B1679370) derivative could then undergo intramolecular reductive cyclization to yield a phenazine. The specific substituents on the resulting phenazine would be determined by the starting materials.
Table 1: Potential Synthetic Pathway to Phenazine Derivatives
| Step | Reaction Type | Reactants | Potential Product |
| 1 | Buchwald-Hartwig Amination | This compound, Substituted o-nitroaniline | Substituted N-(2-nitrophenyl)-N'-isopropyl-4-bromo-2-nitroaniline |
| 2 | Reductive Cyclization | Product from Step 1 | Substituted Bromophenazine Derivative |
It is important to note that this represents a theoretical application based on established synthetic methodologies for this class of compounds.
Intermediates in Imidazole (B134444) Synthesis
Imidazoles are another important class of heterocyclic compounds found in many biologically active molecules and functional materials. nih.gov The synthesis of substituted imidazoles can be achieved through various routes, often involving the condensation of a dicarbonyl compound with an amine and an aldehyde.
The scientific literature does not provide specific examples of this compound being used as a direct intermediate in the mainstream synthesis of the imidazole ring itself. However, nitroimidazole derivatives, such as 4-bromo-2-nitro-1H-imidazole, are important building blocks for pharmaceuticals. google.comresearchgate.net The synthesis of such compounds typically starts from simpler imidazole precursors, which are then brominated and nitrated. researchgate.net
While not a direct precursor to the imidazole core, a compound like this compound could potentially be used to introduce a substituted aniline moiety onto a pre-existing imidazole structure through nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophilic nitrogen on the imidazole ring. This would result in an N-arylimidazole derivative.
Role in Dye Chemistry and Pigment Synthesis
The chromophoric properties of nitroaniline derivatives make them common starting materials and intermediates in the synthesis of dyes and pigments. The combination of an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring forms a classic "push-pull" system, which is fundamental to the design of many organic colorants.
Intermediates for Specialty Dyes
Bromo-nitroaniline compounds are recognized as important intermediates in the preparation of various dyes. google.comguidechem.com The bromine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups that can modify the color and properties of the dye.
There is no specific information in the reviewed literature detailing the use of this compound as an intermediate for specialty dyes. However, its structural analog, 4-bromo-2-nitroaniline (B116644), is a known precursor. guidechem.comprepchem.com It is plausible that the N-isopropyl group in this compound could be utilized to fine-tune the properties of a dye, such as its solubility in different media or its affinity for certain substrates. The synthesis would likely involve the reaction of the amino group or the displacement of the bromine atom to build a larger conjugated system characteristic of a dye molecule.
Contribution to Chromophore Design
A chromophore is the part of a molecule responsible for its color. The design of new chromophores is a key aspect of developing novel dyes, pigments, and functional materials. The electronic properties of the substituents on an aromatic ring play a crucial role in determining the absorption and emission characteristics of the chromophore.
While there are no specific studies on the contribution of this compound to chromophore design, the fundamental principles of color chemistry suggest its potential. The interplay between the electron-donating N-isopropylamino group and the electron-withdrawing nitro group would lead to a charge-transfer band in the UV-visible spectrum. The presence of the bromine atom offers a site for further functionalization, which could be used to extend the conjugation of the system or to attach the chromophore to other molecules or surfaces. This makes it a potentially interesting building block for creating more complex and tailored chromophoric systems.
Potential in Polymer and Advanced Materials Development
The development of advanced materials with specific optical, electronic, or thermal properties is an active area of research. Small organic molecules with defined functionalities are often incorporated into polymeric structures or used to create hybrid materials to impart these desired properties.
There is no specific information available in the reviewed scientific literature regarding the application of this compound in the development of polymers or advanced materials. However, related nitroaniline compounds have been used to create chromophoric organic-inorganic hybrid materials. researchgate.net For example, para-nitroaniline functionalized silica (B1680970) materials have been synthesized for pigment applications. researchgate.net
Theoretically, this compound could be incorporated into a polymer backbone or grafted onto a polymer chain. The reactive sites—the amino group and the bromine atom—could be used for polymerization or for covalent attachment to a pre-formed polymer. The nitro group could impart non-linear optical properties to the resulting material.
Table 2: Potential Applications in Materials Science
| Application Area | Potential Role of this compound | Rationale |
| Non-linear Optics | Precursor to NLO-active polymers | The nitroaniline core is a well-known motif for second-order non-linear optical effects. |
| Functional Coatings | Additive or co-monomer | The chromophoric nature could provide color, and the molecule could be functionalized for adhesion. |
| Sensors | Component of a sensor molecule | The electronic properties could be sensitive to the local environment, enabling chemical sensing. |
These potential applications are speculative and would require dedicated research to be realized.
Strategic Intermediate in Multi-component Reactions
In the realm of advanced organic synthesis, the efficiency and elegance of multi-component reactions (MCRs) are paramount for the rapid construction of complex molecular architectures. This compound emerges as a pre-functionalized and strategically designed intermediate, poised for sophisticated applications in MCRs, particularly those leading to the synthesis of valuable heterocyclic scaffolds. The strategic positioning of its bromo, nitro, and N-isopropyl substituents allows for a programmed sequence of reactions within a one-pot protocol, embodying the principles of atom and step economy.
The core strategic value of this compound in MCRs lies in the latent reactivity of the nitro group. In many synthetic sequences, the nitro group is not intended to be part of the final molecular framework but rather serves as a masked amino group. Through in-situ reduction, often facilitated by a transition-metal catalyst and a suitable hydrogen source within the MCR milieu, the nitro functionality is converted to a primary amine. This unmasking event triggers a subsequent intramolecular or intermolecular reaction, typically a cyclization, to forge the desired heterocyclic core.
One of the most powerful applications of this strategy is in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with significant pharmacological and material science applications. researchgate.netrsc.orgacs.org In a typical MCR setup, a 2-nitroaniline (B44862) derivative can be reacted with a 1,2-dicarbonyl compound or its precursor, such as a vicinal diol. researchgate.netrsc.org The reaction is orchestrated by a catalyst that facilitates both the reduction of the nitro group and the subsequent condensation-cyclization cascade.
The presence of the bromine atom at the 4-position of the aniline ring is a key strategic element. This halogen atom is relatively inert under the conditions of many MCRs, allowing it to be carried through the main reaction sequence unscathed. Subsequently, it can serve as a versatile synthetic handle for post-MCR modifications. Through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, the bromine atom can be replaced with a wide array of other functional groups, enabling the generation of a diverse library of analogs from a common intermediate. This feature is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies.
The N-isopropyl group, a sterically demanding alkyl substituent on the amino nitrogen, plays a crucial role in modulating the electronic and steric properties of both the intermediate and the final product. It can influence the reactivity of the parent molecule and the conformational preferences of the resulting heterocyclic structure. This, in turn, can have a profound impact on the biological activity or material properties of the synthesized compounds.
A representative multi-component reaction showcasing the strategic utility of a substituted 2-nitroaniline is the synthesis of a quinoxaline (B1680401) derivative. While a specific documented MCR for this compound is not prevalent in readily available literature, a plausible and illustrative transformation can be extrapolated from established methodologies for related 2-nitroanilines. researchgate.netrsc.orgacs.org
Table 1: Representative Multi-component Reaction
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Product | Strategic Function of Substituents |
|---|---|---|---|---|---|
| This compound | Benzil (B1666583) (1,2-diphenylethane-1,2-dione) | Iron or Nickel Catalyst, Transfer Hydrogen Source (e.g., isopropanol) | Toluene | 6-Bromo-1-isopropyl-2,3-diphenylquinoxaline | Nitro Group: In-situ reduced to an amine, enabling cyclization. |
| Bromo Group: Retained for post-MCR functionalization. |
This hypothetical, yet chemically sound, MCR highlights the efficiency of using a strategically designed intermediate like this compound. The reaction proceeds via the in-situ reduction of the nitro group to an amino group, which then condenses with the two carbonyl groups of benzil to form the quinoxaline ring system in a single synthetic operation. The resulting 6-bromo-1-isopropyl-2,3-diphenylquinoxaline is a complex molecule that would otherwise require a more protracted, multi-step synthesis. The bromine atom on the quinoxaline core remains available for further chemical elaboration, underscoring the strategic foresight embedded in the design of the initial reactant.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary driver in modern chemistry is the principle of "green chemistry," which emphasizes the reduction of waste, energy consumption, and hazardous substances. solubilityofthings.comjocpr.com A key metric in this paradigm is atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.com Many traditional synthetic methods, particularly in pharmaceutical and fine chemical production, exhibit poor atom economy, generating significant waste. primescholars.comrsc.org
Future research will focus on designing synthetic pathways for 4-Bromo-N-isopropyl-2-nitroaniline that maximize atom economy. Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as they incorporate all reactant atoms into the product. primescholars.comnih.gov In contrast, substitution and elimination reactions inherently have lower atom economy.
Table 1: Atom Economy of Common Reaction Types
| Reaction Type | General Scheme | Atom Economy | Comments |
| Addition | A + B → C | 100% | Ideal reaction type; all atoms are incorporated into the final product. rsc.org |
| Rearrangement | A → B | 100% | All atoms of the starting material are present in the rearranged product. jocpr.com |
| Substitution | A + B → C + D | < 100% | Generates stoichiometric byproducts, reducing overall atom economy. primescholars.com |
| Elimination | A → B + C | < 100% | A portion of the starting material is eliminated as a byproduct. |
The synthesis of anilines, for example, has historically relied on methods like the Béchamp process for reducing nitroaromatics, which uses iron and acid and produces large amounts of iron sludge as a byproduct. rsc.org A more atom-economical alternative is catalytic hydrogenation, which uses hydrogen gas and produces only water as a byproduct, representing a much greener approach. rsc.org
Future strategies for the sustainable synthesis of this compound will likely involve:
Catalytic Routes: Employing catalytic amounts of reagents for key steps like bromination and amination to avoid stoichiometric waste.
Alternative Energy Sources: Utilizing methods such as microwave irradiation, sonication (ultrasound), or photochemistry to drive reactions, which can lead to shorter reaction times, reduced energy consumption, and improved yields. acs.org A sunlight-driven N-acetylation of anilines using a simple MgSO₄ catalyst is one such example of a greener approach. rsc.org
Renewable Feedstocks: Exploring pathways that begin from bio-based resources, such as lignocellulose, to generate the necessary aromatic precursors, moving away from a reliance on fossil fuels. nih.gov
Exploration of Novel Catalytic Systems for Transformations
Catalysis is central to improving the efficiency and selectivity of chemical reactions. For a molecule like this compound, key transformations include the reduction of the nitro group and the formation of the N-isopropyl bond. Research is actively pursuing new catalytic systems that can perform these transformations under milder conditions with higher yields.
The catalytic reduction of nitroaromatics is a well-studied area, with catalysts ranging from traditional iron powder to advanced nanomaterials. solubilityofthings.com Recent developments include:
Metallic Nanoparticles: Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been shown to be effective heterogeneous catalysts for the rapid reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555), with high conversion percentages. waters.com These magnetic nanoparticles can be easily recovered and reused, adding to the sustainability of the process. waters.com
Bimetallic Catalysts: The combination of metals can enhance catalytic activity. For instance, Au–Pd alloys supported on reduced graphene oxide (Au–Pd/RGO) exhibit higher catalytic activity for nitroaniline reduction compared to their monometallic counterparts. solubilityofthings.com
Bifunctional Catalysts: Systems that combine metal sites (like platinum) with acid sites (like those on zeolites) can create a synergistic effect, enhancing hydrogenation activity. rsc.org
For the synthesis of the N-isopropyl group or other amine derivatives, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools. chemistryworld.commdpi.com Future research will aim to optimize these systems by exploring new ligands and reaction conditions to improve yields, especially when dealing with electronically challenging or sterically hindered substrates. chemistryworld.commdpi.com
Table 2: Comparison of Catalytic Systems for Nitroaniline Transformations
| Catalyst System | Transformation | Key Features | Reference(s) |
| CuFe₂O₄ Nanoparticles | Reduction of 4-nitroaniline | Heterogeneous, magnetic, reusable, rapid conversion (96.5% in 40s). | waters.com |
| Au–Pd/RGO | Reduction of p-nitroaniline | Bimetallic system with higher activity than monometallic versions. | solubilityofthings.com |
| Pt/HBEA Zeolite | Hydrogenation of aromatics | Bifunctional catalyst with metal and acid sites enhancing activity. | rsc.org |
| Pd₂(dba)₃/XantPhos | Buchwald-Hartwig Amination | Forms C-N bonds; yield is sensitive to electronic and steric factors. | chemistryworld.commdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. This approach is a key trend for the future of multistep synthesis. solubilityofthings.com The reduction of nitroaromatics has been successfully demonstrated in a continuous flow system using a palladium-on-glass-wool catalyst. acs.org This system operates at atmospheric temperature and pressure in aqueous media, achieving 100% conversion across a range of flow rates and demonstrating high reusability. acs.org
Integrating such flow reactors with automated systems and robotics promises to further accelerate research and development. solubilityofthings.com Automated platforms can perform high-throughput experimentation, rapidly screening different catalysts, reaction conditions, and substrates to optimize the synthesis of this compound and its derivatives.
Advanced Spectroscopic Techniques for In-Situ Monitoring
Understanding a chemical reaction in real-time is crucial for optimization and control. Traditional analysis often involves taking samples from the reactor for offline analysis (e.g., LC-MS), a process that is time-consuming and may not accurately represent the state of the reaction. waters.comyoutube.com Future research will increasingly rely on advanced spectroscopic techniques that can monitor reactions in-situ (within the reactor) and in real-time.
In-Situ FT-IR Spectroscopy: By inserting an Attenuated Total Reflectance (ATR) probe into the reactor, FT-IR spectroscopy can track the concentration of reactants, products, and even transient intermediates as the reaction progresses. youtube.com This has been successfully applied to the hydrogenation of nitro compounds, providing quantitative data on reaction kinetics and the accumulation of intermediates like hydroxylamines. acs.org
Raman Spectroscopy: Raman spectroscopy is a powerful, non-invasive technique for studying catalysts and catalytic reactions. rsc.orgrenishaw.com It can provide detailed molecular information about the catalyst's structure, the presence of adsorbed species, and reaction intermediates, even under high temperature and pressure. rsc.orgrenishaw.com Innovations like fiber-enhanced Raman spectroscopy using hollow-core waveguides allow for robust real-time monitoring of gas-phase reactions in catalytic reactors. nih.gov
Ambient Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry allow for the direct analysis of reaction mixtures in under a minute without any sample workup. waters.com This provides rapid structural information, confirming product formation and identifying components, thereby greatly enhancing workflow efficiency. waters.com
Deep Machine Learning and AI in Predicting Reactivity and Designing Derivatives
Artificial intelligence (AI) and deep machine learning are poised to revolutionize chemical synthesis. solubilityofthings.com Early models often acted as "black boxes," predicting products from reactants with little mechanistic insight. pnas.org The next generation of AI tools offers much deeper chemical intelligence.
Mechanistic Prediction: Systems like PMechRP (Polar Mechanistic Reaction Predictor) are trained on datasets of elementary reaction steps, allowing them to predict not just the final product but the likely mechanistic pathway, including electron flow. youtube.compnas.org This aligns more closely with how organic chemists reason and allows for more credible and interpretable predictions.
Reactivity Prediction: Machine learning models are being developed to predict the general chemical reactivity and compatibility between different organic materials, which is critical for designing complex synthetic sequences and avoiding unwanted side-reactions. nih.gov
Reaction Pathway Design: AI-powered applications can predict and rank plausible elementary reactions by identifying electron sources and sinks within molecules. rsc.org By chaining these predictions, these tools can help map out entire reaction pathways to a target molecule.
AI-Spectroscopy Integration: A groundbreaking area of research combines machine learning with spectroscopic data. Zero-shot learning models are being developed that can identify reaction intermediates from their spectra even in previously unseen catalytic systems, enhancing the reliability and application of machine-learned spectroscopy. pnas.org
By leveraging these AI tools, researchers can more effectively predict the reactivity of this compound, design novel derivatives with desired properties, and optimize synthetic routes with greater speed and accuracy than ever before.
Q & A
Q. Key Considerations :
- Temperature Control : Excessive heat during nitration can lead to byproducts like dinitro compounds .
- Protecting Groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during bromination .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical, as impurities like unreacted 2-nitroaniline or di-brominated species may persist .
Q. Data Reference :
| Step | Reagent/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0–5°C | 65–75 | >97 (GC) | |
| N-alkylation | Isopropyl iodide, K₂CO₃, DMF | 50–60 | >95 (HPLC) |
How can researchers characterize the electronic effects of substituents in this compound?
Advanced Research Question
The nitro (-NO₂) and bromine (-Br) groups are strong electron-withdrawing groups (EWGs), while the isopropylamine (-NH-iPr) is electron-donating. Their interplay affects reactivity and spectroscopic properties:
- Spectroscopic Analysis :
- Computational Modeling : Density Functional Theory (DFT) can predict charge distribution and reactivity sites. For example, the nitro group directs bromination to the para position due to resonance effects .
Contradiction Note : Reported melting points for similar compounds (e.g., 4-Bromo-2-nitroaniline) vary between 137–141°C and 128–132°C , highlighting the need for rigorous purity validation.
What analytical techniques resolve contradictions in reported physical properties of brominated nitroanilines?
Methodological Focus
Discrepancies in melting points or spectral data often arise from impurities or polymorphic forms. Strategies include:
- Differential Scanning Calorimetry (DSC) : Measures phase transitions with high precision to distinguish polymorphs .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀BrN₂O₂: 257.9924 Da) .
- Cross-Validation : Compare data from multiple sources (e.g., CAS registry entries ).
How does the bromine position affect reactivity in cross-coupling reactions?
Advanced Mechanistic Question
In Suzuki-Miyaura couplings, para-bromine (vs. ortho) enhances stability of the palladium intermediate due to reduced steric hindrance. For example:
Q. Experimental Design :
- Use standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to compare coupling efficiency between isomers .
What safety protocols are critical for handling brominated nitroanilines?
Q. Methodological Answer
- Hazard Mitigation :
- Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation) .
- PPE : Nitrile gloves and lab coats to prevent dermal exposure (H315/H319: Skin/eye irritation) .
- Storage : Store in amber vials at 2–8°C to prevent photodegradation and thermal decomposition .
What role does this compound play in synthesizing complex molecules?
Application-Oriented Question
this compound serves as a precursor for:
- Pharmaceutical Intermediates : Nitro groups can be reduced to amines for antimalarial or anticancer agents .
- Agrochemicals : Bromine facilitates functionalization into herbicides via nucleophilic aromatic substitution .
Case Study : Reduction of the nitro group to an amine followed by sulfonation yields sulfa drug analogs .
How can researchers optimize reaction scalability while maintaining reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
